molecular formula C26H29N7O B15039201 (E)-N'-(4-(Diethylamino)benzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

(E)-N'-(4-(Diethylamino)benzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide

Cat. No.: B15039201
M. Wt: 455.6 g/mol
InChI Key: MOJWNMNHLFPPQC-WPWMEQJKSA-N
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Description

(E)-N’-(4-(Diethylamino)benzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyrazole core, which is often associated with significant biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-(Diethylamino)benzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-(Diethylamino)benzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

(E)-N’-(4-(Diethylamino)benzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which (E)-N’-(4-(Diethylamino)benzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets. Additionally, the bipyrazole core can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(4-(Diethylamino)benzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide stands out due to its unique combination of a bipyrazole core and a diethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H29N7O

Molecular Weight

455.6 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H29N7O/c1-5-32(6-2)21-14-12-20(13-15-21)17-27-30-26(34)24-16-23(28-29-24)25-18(3)31-33(19(25)4)22-10-8-7-9-11-22/h7-17H,5-6H2,1-4H3,(H,28,29)(H,30,34)/b27-17+

InChI Key

MOJWNMNHLFPPQC-WPWMEQJKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(N(N=C3C)C4=CC=CC=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=C(N(N=C3C)C4=CC=CC=C4)C

Origin of Product

United States

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